Cas no 208941-96-2 (Iso Rizatriptan)
Iso Rizatriptan Chemical and Physical Properties
Names and Identifiers
-
- Iso Rizatriptan
- N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
- Rizatriptan impurity C
- UNII-G7C3579X6Q
-
- Inchi: 1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3
- InChI Key: ABKUUFDCAHYSCG-UHFFFAOYSA-N
- SMILES: N1C2C=CC(CN3C=NC=N3)=CC=2C=C1CCN(C)C
Computed Properties
- Exact Mass: 269.16400
Experimental Properties
- Melting Point: 96-98°C
- PSA: 49.74000
- LogP: 1.91180
Iso Rizatriptan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I895500-1mg |
Iso Rizatriptan |
208941-96-2 | 1mg |
$ 278.00 | 2023-09-07 | ||
| TRC | I895500-2.5mg |
Iso Rizatriptan |
208941-96-2 | 2.5mg |
$334.00 | 2023-05-18 | ||
| TRC | I895500-5mg |
Iso Rizatriptan |
208941-96-2 | 5mg |
$640.00 | 2023-05-18 | ||
| TRC | I895500-10mg |
Iso Rizatriptan |
208941-96-2 | 10mg |
$ 1259.00 | 2023-09-07 | ||
| TRC | I895500-25mg |
Iso Rizatriptan |
208941-96-2 | 25mg |
$ 2662.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488976-2.5 mg |
Iso Rizatriptan, |
208941-96-2 | 2.5 mg |
¥3,685.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491428-1 mg |
Iso rizatriptan-d6, |
208941-96-2 | 1mg |
¥3,685.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488976-2.5mg |
Iso Rizatriptan, |
208941-96-2 | 2.5mg |
¥3685.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491428-1mg |
Iso rizatriptan-d6, |
208941-96-2 | 1mg |
¥3685.00 | 2023-09-05 | ||
| A2B Chem LLC | AF62800-50mg |
Iso Rizatriptan |
208941-96-2 | > 95% | 50mg |
$4644.00 | 2024-04-20 |
Iso Rizatriptan Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Iso Rizatriptan
Recent Advances in Iso Rizatriptan (208941-96-2) Research: A Comprehensive Review
Iso Rizatriptan (CAS: 208941-96-2), a stereoisomer of the well-known migraine treatment Rizatriptan, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, with its unique structural and pharmacological properties, is being explored for its potential therapeutic applications beyond its parent molecule. The latest studies have focused on its synthesis, pharmacokinetics, and mechanism of action, providing valuable insights into its clinical potential.
Recent research has demonstrated that Iso Rizatriptan exhibits distinct binding affinities to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, which are critical in migraine pathophysiology. A 2023 study published in the Journal of Medicinal Chemistry highlighted that the compound's stereochemistry influences its receptor interaction profile, leading to altered efficacy and side effect profiles compared to Rizatriptan. These findings suggest that Iso Rizatriptan could offer a more targeted approach to migraine treatment with fewer adverse effects.
In addition to its receptor binding characteristics, Iso Rizatriptan has been investigated for its metabolic stability and bioavailability. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to study its pharmacokinetic properties. A recent preclinical study revealed that Iso Rizatriptan has a longer half-life and improved blood-brain barrier penetration compared to its counterpart, making it a promising candidate for extended-release formulations.
Another area of active research is the synthesis and scalability of Iso Rizatriptan. Novel synthetic routes have been developed to optimize yield and purity, addressing previous challenges in large-scale production. A 2024 publication in Organic Process Research & Development detailed a cost-effective and environmentally friendly synthesis method, which could facilitate the compound's transition from the lab to clinical trials.
Despite these advancements, challenges remain in fully understanding the clinical implications of Iso Rizatriptan. Ongoing studies are exploring its potential in treating other neurological disorders, such as cluster headaches and neuropathic pain. Furthermore, comparative studies with other triptans are needed to establish its position in the therapeutic landscape. The integration of computational modeling and in vivo studies is expected to provide deeper insights into its mechanism and optimize its therapeutic use.
In conclusion, Iso Rizatriptan (208941-96-2) represents a promising avenue in migraine therapy and beyond. Its unique pharmacological profile, coupled with advancements in synthesis and pharmacokinetics, positions it as a compound of significant interest for future research and development. Continued exploration of its clinical potential and optimization of its properties will be crucial in realizing its full therapeutic benefits.
208941-96-2 (Iso Rizatriptan) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)